molecular formula C12H12FNOS B1443167 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1250706-48-9

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Cat. No.: B1443167
CAS No.: 1250706-48-9
M. Wt: 237.3 g/mol
InChI Key: PLZJBIRRCPLZDA-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is a useful research compound. Its molecular formula is C12H12FNOS and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, a thiazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₂H₁₃FN₂S
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 842115-55-3

The structure features a thiazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromoacetophenone derivatives with thiazole-containing amines. This method allows for the introduction of various substituents on the thiazole ring, enhancing its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives. The compound has shown promising results against various bacterial and fungal strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2112.5
Escherichia coli1825
Candida albicans2015

In a comparative study, the compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an inhibition zone comparable to standard antibiotics such as ampicillin .

Antifungal Activity

The antifungal activity of this compound was assessed against several strains, including Aspergillus niger and Candida albicans. The results indicated that it possesses moderate antifungal properties with MIC values ranging from 15 to 30 µg/mL .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study explored the antibacterial efficacy of various thiazole derivatives, including our compound. It was found that modifications at the thiazole ring significantly influenced antibacterial activity. The presence of fluorine in the phenyl group enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Case Study 2: Antifungal Mechanism

Another investigation focused on the antifungal mechanism of thiazole derivatives. The study suggested that these compounds disrupt fungal cell wall synthesis and inhibit ergosterol production, which is crucial for maintaining cell membrane integrity. The inclusion of a hydroxyl group at the second position of the phenyl ring was found to enhance antifungal activity significantly .

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZJBIRRCPLZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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